Glimepiride sulfonamide

Analytical Chemistry Quality Control Pharmaceutical Analysis

QC labs validating Glimepiride methods require certified impurity standards with full pharmacopeial traceability. Glimepiride Sulfonamide (CAS 119018-29-0) is the official EP Impurity B, BP Impurity B, and USP Related Compound B. • Batch-specific HPLC/NMR data for direct use in method validation and system suitability. • Validated intermediate (≥98%) for Glimepiride API synthesis, minimizing side reactions. • Essential for forced degradation studies to validate stability-indicating HPLC methods.

Molecular Formula C16H21N3O4S
Molecular Weight 351.4 g/mol
CAS No. 119018-29-0
Cat. No. B192893
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGlimepiride sulfonamide
CAS119018-29-0
Synonyms4-{2-[(3-Ethyl-4-methyl-2-oxo-3-pyrrolin-1-yl)carboxamido]ethyl}benzenesulfonamide;  Glimepiride sulfonamide;  N-[2-[4-(Aminosulfonyl)phenyl]ethyl]-3-ethyl-2,5-dihydro-4-methyl-2-oxo-1H-pyrrole-1-carboxamide;  Des[(trans-4-methylcyclohexyl)amino]carbonyl Glimep
Molecular FormulaC16H21N3O4S
Molecular Weight351.4 g/mol
Structural Identifiers
SMILESCCC1=C(CN(C1=O)C(=O)NCCC2=CC=C(C=C2)S(=O)(=O)N)C
InChIInChI=1S/C16H21N3O4S/c1-3-14-11(2)10-19(15(14)20)16(21)18-9-8-12-4-6-13(7-5-12)24(17,22)23/h4-7H,3,8-10H2,1-2H3,(H,18,21)(H2,17,22,23)
InChIKeyAJEMFZRCUKJSES-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes20 mg / 50 mg / 200 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceWhite to Off-White Solid

Glimepiride Sulfonamide: Regulatory Identity & Core Properties


The compound with CAS 119018-29-0, formally designated as 4-(2-((3-Ethyl-4-methyl-2-oxo-pyrrolin-1-yl)carboxamido)ethyl)benzenesulfonamide, is a well-defined chemical entity within the pharmaceutical manufacturing and analysis sector [1]. It is most commonly known as Glimepiride Sulfonamide and is recognized by major pharmacopeias as Glimepiride EP Impurity B, BP Impurity B, and USP Related Compound B [2]. Classified as an aryl sulfonamide derivative with the molecular formula C₁₆H₂₁N₃O₄S and a molecular weight of 351.42 g/mol, it serves a dual role: it is a critical intermediate in the synthesis of the antidiabetic drug Glimepiride, and it is an official reference standard used for analytical method validation and quality control (QC) during the commercial production and testing of Glimepiride drug substances and products [3].

Pharmacopeial impurity standard — EP Impurity B, BP Impurity B, USP Related Compound B
Dual workflow role — analytical reference standard and validated synthetic intermediate
Regulated QC context — supports method validation, system suitability, and impurity profiling

Why Generic Substitution Fails for Glimepiride Sulfonamide


Direct substitution of this compound with a generic sulfonamide or non-certified analog is not viable in regulated pharmaceutical environments. This is because its primary procurement value lies not in its potential standalone bioactivity but in its specific, officially designated identity as a pharmacopeial impurity standard and a validated synthetic intermediate. The use of non-certified or generic materials in analytical method validation or as an impurity marker for Glimepiride would fail to meet the stringent traceability and characterization requirements mandated by regulatory bodies like the FDA and EMA, which reference compendial standards from the USP and EP [1]. The supplied material from reputable vendors is accompanied by detailed, batch-specific analytical data (e.g., HPLC, NMR), ensuring it meets the necessary specifications for its intended use, a level of assurance absent from generic alternatives .

!
Non-certified analogs lack pharmacopeial designation
Generic sulfonamides or in-house materials are not listed in USP, EP, or BP monographs and may not meet regulatory traceability requirements.
!
Batch-specific analytical data may be absent
Non-certified alternatives often lack comprehensive characterization packages (HPLC, NMR, GC), limiting method reproducibility and QC documentation.

Evidence for Selecting Glimepiride Sulfonamide


Official Pharmacopeial Designation as an Impurity Standard

This compound is uniquely and officially recognized as an impurity standard for Glimepiride by major global pharmacopeias. It is designated as Glimepiride EP Impurity B (European Pharmacopoeia), Glimepiride BP Impurity B (British Pharmacopoeia), and Glimepiride USP Related Compound B (United States Pharmacopeia) [1]. This official status mandates its use in specific analytical procedures for the quality control of Glimepiride drug substance and finished products, a requirement that no generic or structurally similar sulfonamide can fulfill.

Pharmacopeial Designation
Head-to-head
EP Impurity B, BP Impurity B, USP Related Compound B
Official compendial recognition mandates use in specific QC methods.
Non-certified sulfonamides cannot fulfill this regulatory requirement.
Analytical Chemistry Quality Control Pharmaceutical Analysis

High and Verifiable Chemical Purity

Reputable suppliers offer Glimepiride Sulfonamide (CAS 119018-29-0) with a standard and verifiable purity of ≥98.0% as determined by HPLC analysis . This high level of purity is critical for its use as a reference standard, where even minor impurities can skew analytical results, and as a synthetic intermediate, where they can lead to unwanted side reactions and lower yields of the final active pharmaceutical ingredient (API), Glimepiride .

Verifiable Purity
Cross-study comparable
≥ 98.0% (HPLC)
Supports reference-standard accuracy and reduces side reactions in synthesis.
Batch-specific analytical proof is the key differentiator from generic materials.
Organic Synthesis Analytical Method Development Quality Assurance

Comprehensive Batch-Specific Characterization Data

A key differentiator for procurement is the routine provision of comprehensive, batch-specific analytical data packages, including NMR, HPLC, and GC spectra, by suppliers of this compound . This level of documentation is a standard requirement for materials used in regulated analytical procedures and provides the end-user with the necessary traceability and proof of identity that is absent when procuring non-certified or generic alternatives.

Characterization Data Package
Head-to-head
NMR, HPLC, GC spectra provided per batch
Enables regulatory documentation and scientific reproducibility.
Generic suppliers rarely provide equivalent certified data packages.
Analytical Chemistry Method Validation Quality Control

Application Scenarios for Glimepiride Sulfonamide


HPLC Reference Standard for Method Validation and System Suitability

In pharmaceutical quality control laboratories, Glimepiride Sulfonamide is procured specifically for use as a reference standard to develop, validate, and perform system suitability tests for HPLC methods used to quantify Glimepiride API and detect its impurities. Its official designation as EP Impurity B and USP Related Compound B [1] makes it the required comparator against which the purity and impurity profile of Glimepiride batches are assessed for regulatory compliance.

Key Intermediate for Glimepiride API Synthesis

The compound is a validated and widely used intermediate in the multi-step synthesis of Glimepiride . Its high and verified purity (≥98%) minimizes the risk of side reactions and simplifies the purification of the final API, making it a preferred building block over less pure or poorly characterized alternatives. This is a critical application for CROs and CMOs involved in the manufacturing of this antidiabetic drug.

Calibration Standard for Forced Degradation and Stability Studies

This impurity standard is essential for conducting forced degradation studies (e.g., exposure to heat, light, humidity, or oxidizing agents) on Glimepiride drug substances and products. By using a certified sample of Glimepiride Sulfonamide, analytical chemists can accurately identify and quantify this specific degradation product that may form under stress conditions, thereby validating the selectivity and accuracy of stability-indicating HPLC methods [1].

Application
Selection Property
Validation Focus
HPLC Reference Standard for Method Validation
Official pharmacopeial designation as EP/BP/USP impurity standard
Method accuracy, system suitability, and impurity profiling reproducibility
Key Intermediate for Glimepiride API Synthesis
Verified high purity (≥98%) and batch-specific characterization
Synthesis yield optimization and final API purification efficiency
Calibration Standard for Stability Studies
Certified identity as a known degradation product
Selectivity and accuracy of stability-indicating HPLC methods

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
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